(+-)-1-(2-(6,11-Dihydrodibenz(b,e)oxepin-6-yl)ethyl)piperidine hydrochloride
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Overview
Description
(±)-1-(2-(6,11-Dihydrodibenz(b,e)oxepin-6-yl)ethyl)piperidine hydrochloride is a chemical compound with a complex structure that includes a dibenzoxepin moiety and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-(2-(6,11-Dihydrodibenz(b,e)oxepin-6-yl)ethyl)piperidine hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dibenzoxepin core, followed by the introduction of the piperidine ring. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(±)-1-(2-(6,11-Dihydrodibenz(b,e)oxepin-6-yl)ethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(±)-1-(2-(6,11-Dihydrodibenz(b,e)oxepin-6-yl)ethyl)piperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (±)-1-(2-(6,11-Dihydrodibenz(b,e)oxepin-6-yl)ethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6,11-Dihydrodibenzo[b,e]thiepin-11-one
- 6b,11b-dihydroxy-12-methylphenyl-11b,12-dihydrobenzo[g]indeno[1,2-b]indole-5,6,7(6bH)-triones
- 5,11-dialkyl-5,6,11,12-tetrahydro-6,12-epoxydibenzo[b,f][1,5]diazocines
Uniqueness
What sets (±)-1-(2-(6,11-Dihydrodibenz(b,e)oxepin-6-yl)ethyl)piperidine hydrochloride apart from similar compounds is its unique combination of the dibenzoxepin and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
86640-23-5 |
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Molecular Formula |
C21H26ClNO |
Molecular Weight |
343.9 g/mol |
IUPAC Name |
1-[2-(6,11-dihydrobenzo[c][1]benzoxepin-6-yl)ethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C21H25NO.ClH/c1-6-13-22(14-7-1)15-12-21-19-10-4-2-8-17(19)16-18-9-3-5-11-20(18)23-21;/h2-5,8-11,21H,1,6-7,12-16H2;1H |
InChI Key |
XFAKIZNNZIONDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC2C3=CC=CC=C3CC4=CC=CC=C4O2.Cl |
Origin of Product |
United States |
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